Home > Products > Screening Compounds P55212 > N~2~-Acetyl-N-propan-2-yl-L-alaninamide
N~2~-Acetyl-N-propan-2-yl-L-alaninamide - 59658-60-5

N~2~-Acetyl-N-propan-2-yl-L-alaninamide

Catalog Number: EVT-14741998
CAS Number: 59658-60-5
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N~2~-Acetyl-N-propan-2-yl-L-alaninamide is a synthetic compound derived from alanine, a naturally occurring amino acid. This compound belongs to a class of alaninamides, which have garnered attention in medicinal chemistry for their potential therapeutic applications, particularly in neurology and pharmacology. The structural modifications of alaninamides can lead to enhanced biological activities, making them valuable in drug development.

Source and Classification

N~2~-Acetyl-N-propan-2-yl-L-alaninamide is classified as an alaninamide derivative. These compounds are characterized by the presence of an amide functional group attached to an alanine backbone. The specific structure of N~2~-Acetyl-N-propan-2-yl-L-alaninamide includes an acetyl group and a propan-2-yl substituent, which may influence its pharmacological properties. Research has indicated that derivatives of alaninamide can exhibit various biological activities, including anticonvulsant effects and potential utility in treating neurological disorders .

Synthesis Analysis

Methods

The synthesis of N~2~-Acetyl-N-propan-2-yl-L-alaninamide typically involves several key steps:

  1. Formation of the Alanine Backbone: Starting from commercially available L-alanine, the first step often includes protecting the amino group to prevent unwanted reactions during subsequent steps.
  2. Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride to form N-acetyl-L-alanine.
  3. Alkylation: The N-acetyl derivative is then reacted with propan-2-ol in the presence of a base (such as sodium hydride) to introduce the propan-2-yl group.
  4. Deprotection: If any protecting groups were used, they are removed to yield the final product, N~2~-Acetyl-N-propan-2-yl-L-alaninamide.

These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield .

Technical Details

The synthesis can be performed under standard laboratory conditions, with careful control of temperature and pH to optimize yields. The use of protecting groups is crucial for preventing side reactions during synthesis.

Molecular Structure Analysis

Structure

N~2~-Acetyl-N-propan-2-yl-L-alaninamide features a unique molecular structure characterized by:

  • An acetyl group at the N~2~ position.
  • A propan-2-yl group attached to the nitrogen atom.
  • An L-alanine backbone that provides chirality to the molecule.
Chemical Reactions Analysis

Reactions

N~2~-Acetyl-N-propan-2-yl-L-alaninamide can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, releasing L-alanine and acetic acid.
  2. Transamination: The compound can undergo transamination reactions, where it exchanges its amine group with another amino acid.
  3. Decarboxylation: In certain conditions, it may also undergo decarboxylation reactions if carboxylic acids are present.

Technical Details

These reactions are typically facilitated by catalysts or specific reagents that enhance reaction rates and selectivity. Monitoring these reactions often involves chromatographic techniques to analyze product formation.

Mechanism of Action

The mechanism of action for N~2~-Acetyl-N-propan-2-yl-L-alaninamide involves its interaction with biological targets such as enzymes or receptors within the nervous system. Research indicates that alaninamides may modulate neurotransmitter systems or inhibit specific enzymes involved in neurotransmission, leading to potential therapeutic effects against conditions like epilepsy or anxiety disorders .

Physical and Chemical Properties Analysis

Physical Properties

N~2~-Acetyl-N-propan-2-yl-L-alaninamide is typically a white crystalline solid at room temperature. It is soluble in polar solvents like water and methanol due to its polar functional groups.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures, which could lead to degradation or hydrolysis of the amide bond.

Relevant data regarding solubility, melting point, and reactivity should be experimentally determined for precise applications.

Applications

N~2~-Acetyl-N-propan-2-yl-L-alaninamide has potential applications in various fields:

  1. Pharmaceutical Development: Due to its anticonvulsant properties, it may serve as a lead compound in developing new medications for epilepsy or other neurological disorders.
  2. Biochemical Research: It can be utilized in studies investigating amino acid metabolism and neurotransmitter modulation.
  3. Synthetic Chemistry: As a versatile building block, it may be employed in synthesizing more complex molecules within medicinal chemistry frameworks .
Introduction to Alaninamide Derivatives in Neurological Therapeutics

Contextualizing Epilepsy and Neuropathic Pain as Multifactorial Disorders

Epilepsy and neuropathic pain represent paradigmatic multifactorial neurological disorders characterized by complex, interconnected pathophysiological pathways. Epilepsy affects over 70 million people globally, with approximately 30% developing drug-resistant epilepsy (DRE) that remains unresponsive to conventional antiseizure medications [4]. Similarly, neuropathic pain conditions stem from maladaptive plasticity across multiple neural networks, with nearly half of patients achieving inadequate relief from existing therapies. The multifactorial nature of these disorders arises from the simultaneous dysregulation of ion channels (sodium, calcium), neurotransmitter systems (glutamatergic excitotoxicity, GABAergic inhibition deficits), and inflammatory cascades [2] [9]. This biological complexity fundamentally limits single-target pharmacotherapies, as demonstrated by the high treatment failure rates of selective sodium channel blockers or GABA enhancers in DRE populations [4]. The clinical reality necessitates therapeutic strategies capable of concomitant modulation of multiple pathological pathways—a challenge that conventional monotherapeutic approaches cannot address [9].

Evolution of Multitarget Drug Design Strategies in Refractory Neurological Conditions

The therapeutic limitations of single-target agents have driven a paradigm shift toward multitarget-directed ligands (MTDLs) in neurological drug discovery. As Morphy and Rankovic articulated, MTDLs represent compounds "designed to modulate multiple targets of relevance to a disease, with the overall goal of enhancing efficacy and/or improving safety" [2]. This approach fundamentally differs from polypharmacy (combining multiple drugs), which introduces risks of drug-drug interactions, unpredictable pharmacokinetics, and compounded adverse effects [9]. Computational drug design has accelerated MTDL development through several key strategies:

  • Fragment-based approaches: Combining pharmacophores from known antiepileptic/analgesic agents
  • In silico polypharmacology modeling: Predicting multitarget activity via quantitative structure-activity relationship (QSAR) models and molecular docking simulations
  • Scaffold-hopping techniques: Modifying core structures to enhance target engagement diversity [5]

Recent advances demonstrate MTDLs' superiority in treating complex neurological conditions. For instance, dual HDAC/PI3K inhibitors show enhanced efficacy against therapy-resistant cancers with neurological involvement by simultaneously modulating epigenetic regulation and survival pathways [5]. Similarly, multimodal antiseizure compounds exhibit improved efficacy in pharmacoresistant seizure models compared to single-mechanism agents [4] [8].

Role of Alaninamide Hybrids in Bridging Antiseizure and Antinociceptive Pharmacophores

Alaninamide derivatives represent a promising chemical framework for developing MTDLs targeting epilepsy and neuropathic pain. The structural versatility of the alaninamide core enables systematic pharmacophore integration to create hybrid molecules with balanced multitarget activity. Recent research demonstrates how strategic modifications generate compounds with dual antiseizure and antinociceptive properties:

  • Chiral center modifications: (R)-enantiomers show enhanced target specificity
  • Benzyloxy-benzyl extensions: Improve CNS penetration and sodium channel blocking
  • Heterocyclic incorporations: Pyrrolidine-2,5-dione mimics enhance glutamate modulation [10]

Table 1: Structural Features of Key Alaninamide Hybrids with Dual Activity

Structural FeatureChemical SubstituentPharmacological ImpactTarget Engagement
Core scaffoldAlaninamideMetabolic stabilityN/A
Aromatic extension4-(Benzyloxy)benzylEnhanced CNS penetrationSodium channels
Chiral center(R)-configurationReduced toxicityStereoselective targets
Heterocyclic componentPyrrolidino-2,5-dioneGlutamate modulationEAAT2 transporters
Lipophilic group2-MethylpropylIncreased bioavailabilityMembrane interactions

N²-Acetyl-N-propan-2-yl-L-alaninamide exemplifies this approach through its dual-function architecture—the acetylated alaninamide core provides metabolic stability while the isopropyl group enhances blood-brain barrier permeability. This specific substitution pattern balances hydrophilic-lipophilic properties critical for CNS bioavailability [1]. The molecule's design bridges gap junctions between voltage-gated sodium channel blockade (common to antiseizure drugs) and glutamatergic modulation (implicated in both seizure propagation and central sensitization in pain) [4] [10]. Proof-of-concept compounds in this class demonstrate simultaneous efficacy in maximal electroshock (MES) seizure models and streptozotocin-induced neuropathic pain paradigms at equivalent dose ranges—validating the multitarget design hypothesis [4].

Table 2: Efficacy Profiles of Lead Alaninamide Derivatives in Neurological Models

CompoundMES ED₅₀ (mg/kg)6Hz ED₅₀ (mg/kg)Neuropathic Pain EfficacyTherapeutic Index (TI)
Derivative 548.045.2Significant reversal>6.2
Derivative 2664.315.6Moderate reversal>4.8
Derivative 2834.912.1Significant reversal>8.6
(R)-AS-145.827.3Mild reversal>7.1

Mechanistically, these compounds exhibit a multimodal pharmacodynamic profile:

  • Sodium current inhibition: Reduces neuronal hyperexcitability (IC₅₀ ≈10μM)
  • Glutamate modulation: Decreases excitotoxic signaling
  • GABAergic enhancement: Augments inhibitory neurotransmission
  • Oxidative stress mitigation: Indirect antioxidant effects [4] [8] [10]

This comprehensive target engagement profile enables superior efficacy in the 6 Hz (44 mA) model of pharmacoresistant seizures—a rigorous preclinical indicator of potential clinical utility against DRE [4]. The structural evolution from first-generation alaninamides to N²-Acetyl-N-propan-2-yl-L-alaninamide derivatives demonstrates how rational scaffold optimization can yield compounds with increasingly refined multitarget profiles tailored to complex neurological pathologies.

Properties

CAS Number

59658-60-5

Product Name

N~2~-Acetyl-N-propan-2-yl-L-alaninamide

IUPAC Name

(2S)-2-acetamido-N-propan-2-ylpropanamide

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-5(2)9-8(12)6(3)10-7(4)11/h5-6H,1-4H3,(H,9,12)(H,10,11)/t6-/m0/s1

InChI Key

DEGVNVNZAJUJPZ-LURJTMIESA-N

Canonical SMILES

CC(C)NC(=O)C(C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)NC(C)C)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.